5-Hydroxybenzotriazole

Catalog No.
S857244
CAS No.
54013-40-0
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxybenzotriazole

CAS Number

54013-40-0

Product Name

5-Hydroxybenzotriazole

IUPAC Name

2H-benzotriazol-5-ol

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-4-1-2-5-6(3-4)8-9-7-5/h1-3,10H,(H,7,8,9)

InChI Key

UVSNFZAOYHOOJO-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C=C1O

Canonical SMILES

C1=CC2=NNN=C2C=C1O

    Medicinal Chemistry

    Corrosion Inhibition

      Field: Materials science, corrosion protection.

      Summary: HOBt derivatives act as effective corrosion inhibitors for metals like steel and aluminum. They form protective layers on metal surfaces, preventing oxidation and corrosion.

      Methods: Incorporating HOBt derivatives into coatings or additives for metal protection.

      Results: Enhanced durability and extended lifespan of metal structures.

    Photovoltaic Cells

      Field: Materials science, renewable energy.

      Summary: HOBt-based materials serve as electron transport layers in solar cells. They improve charge separation and enhance overall cell efficiency.

      Methods: Deposition of HOBt-based thin films on solar cell substrates.

      Results: Increased power conversion efficiency in photovoltaic devices.

    UV Filters

      Field: Cosmetic chemistry, sunscreens.

      Summary: HOBt derivatives are used as UV-absorbing compounds in sunscreens and cosmetics. They protect the skin from harmful UV radiation.

      Methods: Formulating HOBt derivatives into sunscreen formulations.

      Results: Enhanced UV protection and reduced skin damage.

    Electrochemistry

    Peptide Labeling

5-Hydroxybenzotriazole is an organic compound that belongs to the benzotriazole family, characterized by its white crystalline powder form. It serves primarily as a coupling reagent in organic synthesis, particularly in the formation of amides from carboxylic acids and amines. This compound is notable for its ability to suppress racemization during peptide synthesis, enhancing the yield of chiral compounds. The typical commercial product contains approximately 11.7% water as the monohydrate crystal form, while the anhydrous variant is classified as an explosive material due to its sensitivity under certain conditions .

Research on the mechanism of action of 5-HOBt is limited. Due to its structural similarity to HOBt, it might hold potential for similar applications, particularly in peptide synthesis. HOBt acts as a coupling agent, facilitating the formation of amide bonds between amino acids during peptide chain formation []. More research is needed to determine if 5-HOBt functions similarly.

, most prominently:

  • Formation of Active Esters: It reacts with carboxylic acids in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to produce active esters, which can then react with amines to form amides .
  • Suppression of Racemization: In peptide synthesis, it helps prevent racemization, ensuring that the desired enantiomer is produced with higher fidelity .
  • Synthesis of Amides: 5-Hydroxybenzotriazole can facilitate the conversion of carboxylic acids into amides without needing to convert them to acyl chlorides first .

The synthesis of 5-Hydroxybenzotriazole typically involves:

  • Condensation Reactions: The reaction between benzotriazole and hydroxylating agents leads to the formation of 5-Hydroxybenzotriazole.
  • Use of Coupling Agents: In peptide synthesis, it is often used alongside coupling agents like dicyclohexylcarbodiimide to enhance reaction efficiency and yield .

5-Hydroxybenzotriazole finds extensive applications in:

  • Peptide Synthesis: It is widely used as a coupling reagent to facilitate the formation of peptide bonds while minimizing racemization.
  • Organic Synthesis: Employed in various organic reactions to produce amides and esters efficiently.
  • Pharmaceutical Development: Its ability to form chiral compounds makes it valuable in drug discovery and development processes .

Research on interaction studies involving 5-Hydroxybenzotriazole has focused on its role as a coupling agent and its effects on reaction conditions. The compound's ability to prevent racemization during peptide synthesis has been a significant area of study, highlighting its importance in producing high-purity chiral compounds. Additionally, studies have indicated that while it exhibits low toxicity, caution is warranted due to its explosive nature when dry .

Several compounds share structural similarities or functional roles with 5-Hydroxybenzotriazole. Here are some notable ones:

Compound NameChemical FormulaKey Features
1-HydroxybenzotriazoleC₆H₅N₃OUsed as a coupling reagent; suppresses racemization
1-HydroxysuccinimideC₆H₇NO₂Commonly used for activating carboxylic acids
BenzotriazoleC₇H₅N₃Acts as a stabilizer and UV absorber
5-HydroxythiabendazoleC₁₀H₇N₃OSExhibits antifungal properties; structurally similar

Uniqueness

5-Hydroxybenzotriazole stands out due to its specific application in peptide synthesis where it effectively prevents racemization while facilitating the formation of amides. Its unique combination of properties makes it an essential reagent in organic chemistry compared to other similar compounds that may not offer the same level of efficiency or specificity in reactions involving chiral molecules .

XLogP3

0.7

Dates

Last modified: 08-16-2023

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